GanodericAcidG

説明

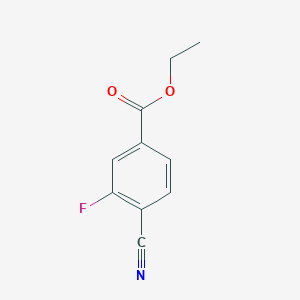

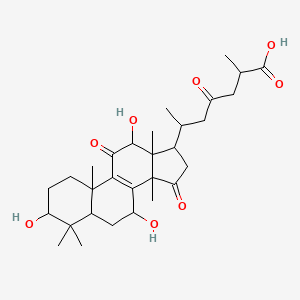

Ganoderic Acid G is a triterpene found in Ganoderma mushrooms, which have been used in traditional medicines in East Asia . It is one of the important secondary metabolites acquired from Ganoderma lucidum .

Synthesis Analysis

Ganoderic acids are biosynthesized by G. lucidum using the mevalonate pathway . They are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . The core enzymes play an important role in the multi-step biosynthesis of GA, which ultimately results in the conversion of lanosterol, a common intermediate, into a range of GA .Molecular Structure Analysis

Ganoderic acids are triterpenes with four cyclic and two linear isoprenes . Lanosterol or other GA undergoes a series of oxidation events originally thought to be driven by proteins of the cytochrome P450 superfamily (CYPs), “tailoring” enzymes, to produce GA with various bioactivities .Chemical Reactions Analysis

Ganoderic Acid G is involved in various chemical reactions. For instance, it was found that a direct infusion–multiple reaction monitoring cubed (DI–MRM 3) program was developed for the simultaneous determination of four ganoderic acids .Physical And Chemical Properties Analysis

Ganoderic Acid G has a molecular formula of C30H44O8 and a molecular weight of 532.67 . It is stable if stored as directed and should be protected from light and heat .科学的研究の応用

Pharmacological Diversification and Drug Development

Ganoderic acids, including GAG, are secondary metabolites of G. lucidum with significant therapeutic effects on various human ailments . The diversity of ganoderic acids and their different bioactivities have spurred interest in their potential as a resource for new drug development. Understanding the biosynthesis and regulatory mechanisms of these compounds is crucial for the creation of novel pharmaceuticals .

Enhancing Solubility for Drug Formulation

The glycosylation of GAG by Bacillus glycosyltransferases has been shown to significantly increase its aqueous solubility . This process creates novel saponins, which are essential for improving the bioavailability of drugs. The increased solubility of GAG derivatives can lead to more effective drug formulations and delivery systems .

Metabolic Disorder Treatment

Recent studies have explored the use of GAG in treating metabolic disorders such as diabetes and obesity . The compound’s effects on glucose and lipid metabolism make it a promising candidate for managing these conditions, which are prevalent in modern society .

Antitumor and Anticancer Properties

GAG has been identified to exhibit antitumor activities. Its ability to inhibit cancer cell proliferation and induce apoptosis makes it a valuable compound in the development of anticancer therapies . Research continues to explore its efficacy against various types of cancer cells .

Cardiovascular Health Improvement

Ganoderic acids, including GAG, have shown potential in cardiovascular health management. Their antihypertensive properties and ability to inhibit cholesterol synthesis are particularly noteworthy . These effects contribute to the prevention of heart diseases and the improvement of overall cardiovascular health .

Anti-HIV Activity

The anti-human immunodeficiency virus (HIV) activity of GAG is another significant area of research. Its potential to inhibit the replication of HIV not only provides insights into new treatment strategies but also contributes to the broader fight against the AIDS epidemic .

Allergy and Inflammation Management

GAG has been demonstrated to inhibit histamine release, which is a key factor in allergic reactions . This property, along with its anti-inflammatory effects, makes GAG a potential ingredient in medications designed to treat allergies and inflammatory conditions .

Cosmetic Industry Applications

The cosmetic industry has also taken interest in GAG due to its skin health benefits. Its antioxidant properties and the ability to promote skin healing and regeneration position GAG as a valuable component in skincare products .

作用機序

Target of Action

Ganoderic Acid G, an important bioactive metabolite of Ganoderma lucidum, has been found to interact with several targets. These include insulin receptor (IR), insulin-like growth factor receptor 1 (IGFR-1), vascular endothelial growth factor receptor-1 (VEGFR-1), vascular endothelial growth factor receptor-2 (VEGFR-2), and estrogen receptor (ER) . It also targets IL-1R1, a receptor involved in immune response .

Mode of Action

Ganoderic Acid G modulates the signaling network in IR, IGFR-1, VEGFR-1, VEGFR-2, and ER in cancer signaling pathways . It primarily targets NF-κB, RAS-MAPK, PI3K/Akt/mTOR, and cell cycle resulting in apoptosis . Furthermore, Ganoderic Acid G inhibits the binding of IL-1β to IL-1R1 in cancer cells .

Biochemical Pathways

The biosynthesis of Ganoderic Acid G is derived from acetyl-CoA via the mevalonate pathway . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate; acetyl-CoA condenses to the intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to the intermediate mevalonate, and then forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl . Pyrophosphate (dimethylallyl diphosphate, DMAPP) further condenses to form sesquiterpenes, triterpenes, and steroids .

Pharmacokinetics

Ganoderic Acid A has Lys 180 and Asn 220 active residues actively forming hydrogen bonding and forms the stability of the complex during the interaction .

Result of Action

Ganoderic Acid G exhibits biological activity in liver cancer cells . It significantly decreases the viability, proliferation, and oxidative stress in a dose-dependent manner in liver cancer cells . It also increases the production of cytokines, e.g., interleukins, tumor necrosis factor α (TNFα), interferon (IFN), and nitric oxide (NO) .

Action Environment

The biosynthesis of Ganoderic Acid G is regulated by various environmental factors, including nutritional conditions, physical means, and single chemical or biological signals . More evidence indicates that various signaling molecules (such as ROS, Ca 2+, NO, H 2 S, cAMP, and so on) are involved in Ganoderic Acid G biosynthesis regulation in response to environmental factors .

Safety and Hazards

特性

IUPAC Name |

2-methyl-4-oxo-6-(3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-20,25,32-33,36H,8-13H2,1-7H3,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJPBLZKOVIJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316835 | |

| Record name | Ganoderic acid G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ganoderic acid G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

GanodericAcidG | |

CAS RN |

98665-22-6 | |

| Record name | Ganoderic acid G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98665-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ganoderic acid G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218 - 220 °C | |

| Record name | Ganoderic acid G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1591991.png)

![Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide](/img/structure/B1591996.png)